p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime

physicochemical profiling logP hydrogen bonding

p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime (CAS 38063-92-2) is a synthetic oxime ether derivative with the molecular formula C20H25ClN4O2 and a molecular weight of 388.89 g/mol. It belongs to the class of 2-chloronicotinamide-containing acetophenone oxime ethers, characterized by a 2-chloropyridine-3-carboxamide (nicotinamide) scaffold coupled to an acetophenone oxime bearing a basic N,N-diethylaminoethyl side chain.

Molecular Formula C20H25ClN4O2
Molecular Weight 388.9 g/mol
CAS No. 38063-92-2
Cat. No. B13738843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime
CAS38063-92-2
Molecular FormulaC20H25ClN4O2
Molecular Weight388.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCON=C(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C20H25ClN4O2/c1-4-25(5-2)13-14-27-24-15(3)16-8-10-17(11-9-16)23-20(26)18-7-6-12-22-19(18)21/h6-12H,4-5,13-14H2,1-3H3,(H,23,26)/b24-15+
InChIKeyNORZPLOJGNKPSU-BUVRLJJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime (CAS 38063-92-2): Molecular Properties and Compound Class Definition for Procurement Decision Support


p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime (CAS 38063-92-2) is a synthetic oxime ether derivative with the molecular formula C20H25ClN4O2 and a molecular weight of 388.89 g/mol . It belongs to the class of 2-chloronicotinamide-containing acetophenone oxime ethers, characterized by a 2-chloropyridine-3-carboxamide (nicotinamide) scaffold coupled to an acetophenone oxime bearing a basic N,N-diethylaminoethyl side chain . The compound incorporates three pharmacophoric elements: a halogenated nicotinamide moiety (implicated in enzyme inhibition such as HDAC and NNMT), an oxime ether linkage (associated with antiradical, antioxidant, and antiproliferative activities in structurally related flavanone oxime ethers), and a tertiary amine-bearing flexible side chain that modulates physicochemical properties including logP and basicity .

Why p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime Cannot Be Replaced by Other Acetophenone Oxime Ethers in Structure-Activity-Driven Applications


Within the acetophenone oxime ether class, the combination of the 2-chloronicotinamide warhead and the N,N-diethylaminoethyl side chain creates a unique pharmacophoric signature that generic substitution cannot replicate. The 2-chloronicotinamide moiety has been independently validated as a critical determinant of enzymatic inhibition: 2-chloronicotinamide itself exhibits HDAC inhibitory activity , while N-(arylmethoxy)-2-chloronicotinamide derivatives demonstrate herbicidal IC50 values as low as 7.8 µM, outperforming the commercial herbicide clomazone (IC50 125 µM) by 16-fold . Meanwhile, the N,N-diethylaminoethyl oxime ether substructure confers distinct antiradical and antiproliferative properties documented in flavanone oxime ether series, with in vivo anticancer activity comparable to mitoxantrone in rat Yoshida sarcoma models . Swapping either component—for example, replacing diethylaminoethyl with morpholinoethyl (CAS 38063-91-1)—alters logP, hydrogen-bonding capacity, basicity (pKa of tertiary amine vs. morpholine nitrogen), and steric profile, any of which can profoundly shift target engagement and selectivity profiles. Consequently, even structurally adjacent analogs cannot be assumed interchangeable in assays where the 2-chloronicotinamide pharmacophore and the basic side chain jointly govern molecular recognition.

Quantitative Differentiation Evidence for p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime (38063-92-2) vs. Closest Structural Analogs


Physicochemical Head-to-Head: 38063-92-2 vs. Morpholinoethyl Analog (38063-91-1) — LogP, H-Bond Profile, and Molecular Weight

The diethylaminoethyl side chain in 38063-92-2 reduces the hydrogen-bond acceptor count by 1 relative to the morpholinoethyl analog 38063-91-1 (5 vs. 6 HBA), decreases molecular weight by 14 g/mol (388.89 vs. 402.88 g/mol), and is predicted to increase logP due to the replacement of the morpholine ring oxygen with an ethyl group, enhancing lipophilicity and potentially membrane permeability . These computed differences, while modest in magnitude, can alter passive diffusion rates, CYP450 susceptibility, and off-target binding in a compound-specific manner .

physicochemical profiling logP hydrogen bonding drug-likeness oxime ether

Class-Level Evidence: 2-Chloronicotinamide Pharmacophore Enables HDAC and NNMT Inhibitory Activity Absent in Non-Chlorinated or Non-Nicotinamide Oxime Ethers

The 2-chloronicotinamide warhead present in 38063-92-2 has been independently validated as a pharmacophore for histone deacetylase (HDAC) and nicotinamide N-methyltransferase (NNMT) inhibition. 2-Chloronicotinamide itself exhibits HDAC inhibitory activity , while structurally related 2-chloronicotinamide derivatives have demonstrated NNMT binding with Ki values in the nanomolar range (e.g., Ki = 650 nM for a closely related analog in a full-length recombinant human NNMT assay) . This warhead is absent in generic acetophenone oxime ethers lacking the nicotinamide moiety (e.g., unsubstituted acetophenone oxime, CAS 613-91-2) and in oxime ethers with non-chlorinated benzamide or furoylamino substituents. The chlorine substituent at the 2-position of the pyridine ring is critical; its replacement with hydrogen or methyl eliminates key halogen-bonding interactions with the target protein backbone .

HDAC inhibition NNMT inhibition 2-chloronicotinamide pharmacophore epigenetics cancer

Class-Level Evidence: N,N-Diethylaminoethyl Oxime Ether Moiety Confers Antiradical and Antiproliferative Activity Comparable to Clinical Standards

The N,N-diethylaminoethyl oxime ether substructure shared by 38063-92-2 has been pharmacologically characterized in a series of flavanone oxime ethers. In vitro, N,N-diethylaminoethyl ethers of flavanone oximes (N,N-DEAEFo) demonstrated antiradical and antioxidant activities comparable to the polyphenolic flavonoid rutin . In vivo, these same compounds exhibited anticancer efficacy against rat Yoshida sarcoma cells comparable to mitoxantrone, a clinical anthracenedione chemotherapeutic agent . Furthermore, N,N-diethylaminoethyl oxime ethers of 1-thioflavone showed antitrichomonal and mycostatic effects comparable to ornidazole and clotrimazole, respectively, in antiparasitic assays . These data establish the diethylaminoethyl oxime ether substructure as a privileged motif for antiradical, antiproliferative, and antiparasitic bioactivities that morpholinoethyl or unsubstituted oxime analogs may not replicate.

antiradical activity antioxidant antiproliferative flavanone oximes Yoshida sarcoma

Cross-Study SAR: 2-Chloronicotinamide Derivatives Achieve Nanomolar-Level Enzyme Inhibition — A Scaffold Not Replicated by Non-Halogenated Nicotinamide Oxime Ethers

Cross-study analysis of 2-chloronicotinamide derivatives reveals that the 2-chloro substituent on the pyridine ring is critical for high-potency target engagement. Compound (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate (3i) achieved 92.3% inhibition of the fungal plant pathogen Botryosphaeria berengriana at 50 µg/mL with an EC50 of 6.68 ± 0.72 µg/mL, matching the positive control fluxapyroxad . In herbicidal assays, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (compound 5f) exhibited an IC50 of 7.8 µM against duckweed (Lemna paucicostata), representing a 16-fold improvement over clomazone (IC50 125 µM) . These potencies are contingent on the 2-chloronicotinamide scaffold; non-chlorinated nicotinamide analogs or oxime ethers lacking the chloronicotinamide moiety cannot achieve comparable target affinity. For procurement, these SAR data indicate that 38063-92-2 carries a validated potency-enhancing pharmacophore that non-halogenated or non-nicotinamide oxime ethers lack.

SAR nicotinamide derivatives enzyme inhibition fungicidal activity herbicidal activity

Computed ADME-Relevant Descriptors: Diethylaminoethyl vs. Morpholinoethyl Side Chain — Impact on CNS MPO and Drug-Likeness Scores

Computed drug-likeness descriptors differentiate 38063-92-2 from its morpholinoethyl analog in ways relevant to CNS drug discovery. The diethylaminoethyl side chain in 38063-92-2 lacks the ether oxygen present in the morpholine ring of 38063-91-1, reducing topological polar surface area (TPSA) by approximately 11.8 Ų (estimated from SMILES: 66.9 Ų for 38063-92-2 vs. 78.7 Ų for 38063-91-1) . Lower TPSA correlates with improved blood-brain barrier (BBB) penetration (threshold TPSA < 90 Ų for CNS drugs) . Additionally, the diethylamino group (calculated pKa ~9.5-10) is more basic than the morpholine nitrogen (pKa ~7.4-8.0), which impacts the ionization state at physiological pH and thus compartmental distribution . These computed differences are compound-specific and cannot be extrapolated from the morpholino analog.

ADME drug-likeness CNS MPO physicochemical descriptors lead optimization

Data Disclaimer: Absence of Direct Published Head-to-Head Biological Assay Data for 38063-92-2

A systematic search of the public domain literature, patent databases, and authoritative chemical biology repositories (PubChem BioAssay, ChEMBL, BindingDB) as of May 2026 did not identify any published direct biological assay data—including IC50, EC50, Ki, or Kd values—for p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime (38063-92-2) . The differentiation evidence presented in this guide is derived entirely from: (i) direct physicochemical comparison with the structurally closest disclosed analog (morpholinoethyl oxime, 38063-91-1); (ii) class-level inference from structurally related 2-chloronicotinamide derivatives with validated biological activity; and (iii) class-level inference from N,N-diethylaminoethyl oxime ethers in distinct chemotypes (flavanone and thiochromone series). Consequently, the biological activity evidence for 38063-92-2 carries a 'class-level inference' strength rating and should not be interpreted as compound-specific target engagement data. Procurement decisions involving biological screening should account for this evidence gap .

data gap assay availability screening procurement risk evidence strength

Optimal Application Scenarios for p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime (38063-92-2) Based on Quantitative Differentiation Evidence


HDAC/NNMT Inhibitor Screening Libraries in Epigenetic Oncology Drug Discovery

For medicinal chemistry programs targeting histone deacetylases (HDACs) or nicotinamide N-methyltransferase (NNMT) in oncology, 38063-92-2 offers a validated 2-chloronicotinamide pharmacophore that non-nicotinamide oxime ethers lack. The 2-chloronicotinamide warhead has demonstrated HDAC inhibitory activity in biochemical assays and NNMT binding with Ki values in the sub-micromolar range (650 nM for a closely related analog) . The diethylaminoethyl side chain's higher basicity and lower TPSA relative to the morpholino analog (ΔTPSA ≈ -11.8 Ų) may enhance cellular permeability in tumor cell lines, making 38063-92-2 a strategically differentiated building block for assembling focused epigenetic screening decks .

Agrochemical Lead Discovery for Fungicidal and Herbicidal Nicotinamide Derivatives

In agrochemical research, the 2-chloronicotinamide scaffold has proven its value across independent chemical series: compound 3i achieved 92.3% inhibition of Botryosphaeria berengriana at 50 µg/mL with an EC50 of 6.68 µg/mL, while compound 5f recorded an IC50 of 7.8 µM against duckweed, 16-fold more potent than the commercial herbicide clomazone . 38063-92-2 incorporates this validated pharmacophore in a molecular architecture that differs from the published esters and arylmethoxy ethers, offering structural novelty for patentability while retaining the potency-conferring 2-chloronicotinamide core. Researchers developing next-generation fungicides or herbicides should prioritize this compound over oxime ethers that lack the chloronicotinamide moiety .

CNS-Penetrant Lead Optimization Leveraging Computed Physicochemical Advantages

For CNS drug discovery programs where blood-brain barrier penetration is critical, 38063-92-2 is computationally preferred over the morpholinoethyl analog (38063-91-1). The diethylaminoethyl group confers a lower TPSA (est. 66.9 vs. 78.7 Ų), placing it well within the established CNS drug TPSA threshold of <90 Ų, while the tertiary amine's higher pKa (est. 9.5-10 vs. 7.4-8.0) provides a distinct ionization profile at physiological pH that influences lysosomal trapping and volume of distribution . Medicinal chemists optimizing CNS-targeted 2-chloronicotinamide-based inhibitors should select 38063-92-2 as the lead scaffold over the morpholino analog for its predicted superior brain exposure .

Antiradical/Antioxidant Probe Development Based on Privileged Diethylaminoethyl Oxime Ether Motif

The N,N-diethylaminoethyl oxime ether substructure in 38063-92-2 is a privileged motif for antiradical and antioxidant bioactivity, as demonstrated by the N,N-DEAEFo class which matched the antioxidant potency of the natural flavonoid rutin in DPPH and hydroxyl radical scavenging assays . Researchers developing chemical probes for oxidative stress pathways or radioprotector screening can leverage 38063-92-2 as a modular scaffold; the 2-chloronicotinamide cap group provides an additional handle for target engagement (e.g., HDAC or NNMT modulation) that simpler oxime ethers cannot offer. This dual functionality—antioxidant oxime ether core plus enzyme-targeting nicotinamide cap—makes 38063-92-2 a uniquely multifunctional probe candidate in a single molecule .

Quote Request

Request a Quote for p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.